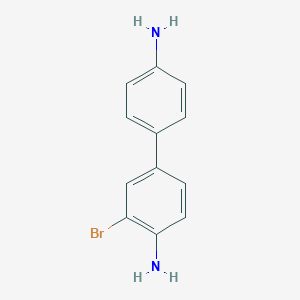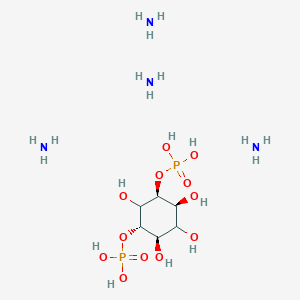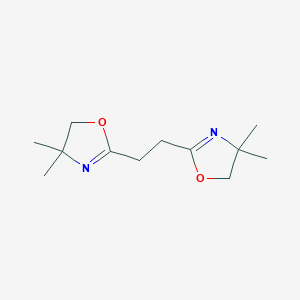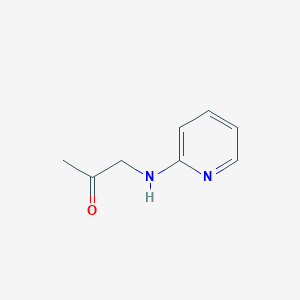
1-(Pyridin-2-ylamino)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-2-ylamino)propan-2-one, also known as Pyridinylaminopropanone (PAP), is a chemical compound that has been extensively studied for its potential applications in various fields of research. PAP is a yellow crystalline powder with a molecular weight of 177.22 g/mol, and its chemical formula is C9H10N2O.
作用机制
The mechanism of action of PAP is not fully understood, but it is believed to inhibit the activity of several enzymes by binding to their active sites. PAP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways and have been implicated in the development of cancer. PAP has also been shown to have neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation.
生化和生理效应
PAP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, PAP has been shown to have antioxidant and anti-inflammatory effects. PAP has also been shown to promote the differentiation of neural stem cells into neurons, suggesting that it may have potential applications in regenerative medicine.
实验室实验的优点和局限性
One advantage of using PAP in lab experiments is its relatively low cost and ease of synthesis. PAP is also stable under a wide range of conditions, making it a useful tool for studying enzyme inhibition and other biochemical processes. However, PAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on PAP. One area of interest is the development of PAP derivatives with improved potency and selectivity for specific enzymes. PAP has also been studied for its potential applications in the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new therapies. Additionally, PAP has been investigated as a potential anticancer agent, and further studies could lead to the development of new cancer treatments. Finally, PAP has shown promise as a tool for studying enzyme inhibition and other biochemical processes, and further research could lead to new insights into these processes.
合成方法
The synthesis of PAP can be achieved through a multi-step process involving the reaction of pyridine-2-carboxylic acid with oxalyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1-propanol in the presence of a base to yield PAP. The purity of the product can be increased by recrystallization from ethanol.
科学研究应用
PAP has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. PAP has been shown to inhibit the activity of several enzymes, including tyrosine kinases, and has been investigated as a potential anticancer agent. PAP has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
108245-63-2 |
|---|---|
产品名称 |
1-(Pyridin-2-ylamino)propan-2-one |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-(pyridin-2-ylamino)propan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,9,10) |
InChI 键 |
ZTOJPZCHEATVLH-UHFFFAOYSA-N |
SMILES |
CC(=O)CNC1=CC=CC=N1 |
规范 SMILES |
CC(=O)CNC1=CC=CC=N1 |
同义词 |
2-Propanone,(2-pyridylamino)-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



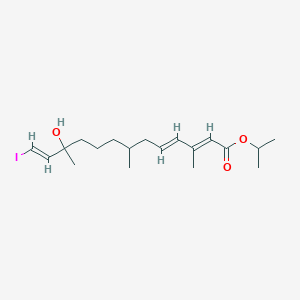


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)





